molecular formula C15H12BrFO3 B8183358 Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate

Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate

Cat. No.: B8183358
M. Wt: 339.16 g/mol
InChI Key: XMEWGMDRRMJAGJ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzoate ester, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromine atom can produce a variety of functionalized benzoates.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate exerts its effects depends on its interaction with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzyloxy)-3-chloro-5-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-(benzyloxy)-3-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(benzyloxy)-3-iodo-5-fluorobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-(benzyloxy)-3-bromo-5-fluorobenzoate is unique due to the specific combination of substituents, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEWGMDRRMJAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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